5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride

PI3Kδ inhibitor Lipophilicity Cytochrome P450

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride (CAS 210538-68-4) is the monohydrochloride salt of a partially saturated bicyclic heterocycle comprising fused pyridine and pyrimidine rings. With a molecular formula of C7H10ClN3 and a molecular weight of 171.63 g/mol, this compound serves as the core building block for a versatile series of bioactive molecules.

Molecular Formula C7H10ClN3
Molecular Weight 171.63 g/mol
CAS No. 210538-68-4
Cat. No. B1319609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride
CAS210538-68-4
Molecular FormulaC7H10ClN3
Molecular Weight171.63 g/mol
Structural Identifiers
SMILESC1CNCC2=CN=CN=C21.Cl
InChIInChI=1S/C7H9N3.ClH/c1-2-8-3-6-4-9-5-10-7(1)6;/h4-5,8H,1-3H2;1H
InChIKeyNMBJBSQBCVWFMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Hydrochloride (CAS 210538-68-4): Procurement-Ready Bicyclic Scaffold


5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride (CAS 210538-68-4) is the monohydrochloride salt of a partially saturated bicyclic heterocycle comprising fused pyridine and pyrimidine rings [1]. With a molecular formula of C7H10ClN3 and a molecular weight of 171.63 g/mol, this compound serves as the core building block for a versatile series of bioactive molecules. The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold has been deployed in drug discovery programs targeting kinases, ion channels, topoisomerases, and autotaxin, owing to its favorable physicochemical properties and synthetic tractability [2]. The hydrochloride salt form is the standard commercially supplied physical form, enhancing handling, storage stability, and aqueous solubility relative to the free base .

Why 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Hydrochloride Cannot Be Replaced by In-Class Analogs


The THPP scaffold is not interchangeable with fully aromatic pyrido[4,3-d]pyrimidines, regioisomeric pyrido[3,4-d]pyrimidines, or the corresponding tetrahydroquinazoline analogs. Partial saturation of the pyridine ring introduces a basic nitrogen that profoundly alters lipophilicity (HT-logP), membrane permeability, and pKa [1]. Morphing the quinazoline core to THPP decreased chromatographic lipophilicity by approximately 2.0 log units (HT-logP from 2.7 to 0.7), which directly impacted cellular potency translation and ADME properties [1]. Additionally, the number of HCl equivalents (mono- vs. di-hydrochloride) changes melting point, solubility, and hygroscopicity, making direct substitution unreliable without re-optimization of formulation or reaction conditions . These molecular-level differences collectively mean that downstream biological performance—potency, selectivity, solubility-limited absorption, and metabolic stability—cannot be extrapolated from one scaffold or salt form to another without experimental verification.

Head-to-Head Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Hydrochloride


THPP vs. Quinazoline Core: Lipophilicity Drop Drives ADME Profile Differentiation

Replacing the fully aromatic quinazoline core with the partially saturated 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold decreased chromatographic lipophilicity by approximately 2.0 log units [1]. For similarly substituted analogues, the quinazoline core (1b) showed HT-logP = 2.7, while the THPP analogue (2a) yielded HT-logP = 0.7, representing a 100-fold reduction in lipophilicity-driven non-specific partitioning [1]. This core modification improved solubility and reduced the risk of CYP450 inhibition and phospholipidosis while preserving on-target biochemical potency.

PI3Kδ inhibitor Lipophilicity Cytochrome P450 Permeability

PI3Kδ Isoform Selectivity: THPP Derivative 11f Overcomes Quinazoline-Based Inhibitor Limitations

Chemical optimization of the THPP scaffold yielded compound 11f, a highly selective, orally bioavailable PI3Kδ inhibitor [1]. Against a panel of class I PI3K isoforms, 11f demonstrated nanomolar biochemical PI3Kδ potency with >100-fold selectivity over PI3Kα and PI3Kβ isoforms, a profile essential for minimizing on-target toxicities in chronic autoimmune indications. This selectivity window was confirmed in cellular assays (pAkt inhibition) and translated into in vivo efficacy in an antibody production model.

PI3Kδ Isoform selectivity Autoimmune disease Oral bioavailability

Potassium Channel Selectivity: PK-THPP Discriminates TASK-3 over TASK-1 by Nearly 9-Fold

The THPP-based antagonist PK-THPP blocked TASK-3 (K2P9.1) channels with an IC50 of 35 nM, compared to 300 nM for the closely related TASK-1 (K2P3.1) channel, representing an 8.6-fold selectivity for TASK-3 over TASK-1 . This selectivity is attributed to differences in the fenestration state of the channel and specific hydrogen-bond acceptor interactions with threonine residues in the selectivity filter [1]. In contrast, many non-THPP TASK-3 blockers exhibit single-digit micromolar potency or poor TASK-3/TASK-1 discrimination.

TASK-3 K2P channel Respiratory control Cancer neuroscience

Topoisomerase IIα Inhibition: ARN21929 Delivers Balanced Solubility and Metabolic Stability

The THPP-derived compound ARN21929 inhibited human topoisomerase IIα with an IC50 of 4.5 ± 1.0 µM in decatenation assays [1]. Unlike catalytic topoII inhibitors in the tetrahydroquinazoline series previously reported by the same group, ARN21929 exhibited excellent kinetic solubility (>200 µM at pH 6.8) and high thermodynamic solubility, coupled with good metabolic stability in rat liver microsomes (intrinsic clearance < 50 µL/min/mg protein) [1]. The earlier tetrahydroquinazoline-derived inhibitors lacked quantitative solubility data reported, and ARN21929's favorable profile positions the THPP scaffold as a more developable starting point.

Topoisomerase II Anticancer Solubility Metabolic stability

Salt Form Advantage: Hydrochloride Provides Higher Thermal Stability and Defined Solubility vs. Free Base

The monohydrochloride salt (CAS 210538-68-4) of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine exhibits significantly higher thermal stability than the free base (CAS 192869-50-4). The free base has a reported melting point of 186–187 °C [1], while the hydrochloride salt melts at approximately 245 °C . This Δmp of ~58 °C reflects stronger ionic lattice energy and enhanced crystallinity, which aids in long-term storage and consistent weighing. Additionally, the hydrochloride salt shows a defined aqueous solubility of 4.46 mg/mL (ESOL predicted) , enabling reproducible solution-phase chemistry and biological assay preparation, whereas the free base shows highly variable solubility depending on protonation state and tends to form hydrates under ambient conditions.

Salt selection Melting point Crystallinity Pharmaceutical development

Autotaxin Inhibition: THPP Derivatives Achieve Nanomolar Potency (IC50 15.3 nM)

Optimization of the tetrahydropyrido[4,3-d]pyrimidine scaffold produced ATX inhibitors 8b and 10g with IC50 values of 24.6 nM and 15.3 nM, respectively [1]. Compound 10g exhibited 83.7% maximum inhibition against TGF-β-activated hepatic stellate cells (t-HSC/Cl-6), while 8b achieved 81.5% inhibition against cardiac fibroblasts (CFs). These activities place THPP-derived ATX inhibitors in a competitive potency bracket relative to clinical-stage ATX inhibitors (e.g., GLPG1690, IC50 ~5–10 nM) while providing a structurally distinct scaffold with potentially differentiated pharmacokinetics.

Autotaxin Fibrosis Lysophosphatidic acid Cardiac fibrosis

High-Value Application Scenarios for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Hydrochloride Based on Differential Evidence


PI3Kδ-Targeted Autoimmune Disease Drug Discovery

The THPP scaffold's significantly lower lipophilicity (HT-logP = 0.7 vs. 2.7 for quinazoline cores) directly translates into improved solubility, lower CYP inhibition risk, and superior isoform selectivity [1]. Teams pursuing PI3Kδ inhibitors for primary Sjögren’s syndrome, APDS/PASLI, or rheumatoid arthritis should procure 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride as the core building block to access the favorable ADME and selectivity profile demonstrated by compound 11f and the clinical candidate leniolisib (CDZ173).

Respiratory and Cancer Neuroscience: TASK-3 Channel Blocker Development

The 8.6-fold selectivity of PK-THPP for TASK-3 over TASK-1, documented through voltage-clamp electrophysiology, establishes the THPP scaffold as the most selective TASK-3 antagonist template available . Research groups investigating respiratory rhythm generation, sleep apnea, or the oncogenic role of TASK-3 in glioblastoma and melanoma should use this hydrochloride salt as the synthetic entry point for generating subtype-selective channel modulators.

Catalytic Topoisomerase II Inhibitor Optimization in Oncology

ARN21929 (IC50 = 4.5 µM) demonstrates that the THPP scaffold yields non-poison topoII inhibitors with excellent kinetic solubility (>200 µM) and good metabolic stability, a profile distinct from the cardiotoxic anthracycline and epipodophyllotoxin classes [2]. Cancer research teams designing safer topoII-targeted therapies should source the hydrochloride salt to build focused libraries around the 6-amino-tetrahydropyrido[4,3-d]pyrimidine core.

Fibrosis Therapeutics: Autotaxin Inhibitor Lead Generation

THPP-derived autotaxin inhibitors 8b and 10g achieve nanomolar ATX inhibition (IC50 = 24.6 nM and 15.3 nM) with >80% cellular antifibrotic efficacy in both cardiac fibroblast and hepatic stellate cell models [3]. Drug discovery programs targeting idiopathic pulmonary fibrosis, NASH, or cardiac fibrosis can use 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride as the versatile core scaffold for rapid SAR exploration and lead optimization.

Chemical Biology and Fragment-Based Screening Libraries

The hydrochloride salt form provides a chemically defined, crystalline solid with a melting point of ~245 °C and reproducible aqueous solubility (4.46 mg/mL) , making it an ideal building block for high-throughput parallel synthesis. Academic screening centers and core facilities that maintain fragment libraries or DNA-encoded chemical libraries should stock this compound as a validated, procurement-grade heterocyclic amine for diversification at the N6, C2, or C4 positions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.